molecular formula C10H9NO4 B2892845 Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate CAS No. 127919-34-0

Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate

Cat. No.: B2892845
CAS No.: 127919-34-0
M. Wt: 207.185
InChI Key: RNUNYNLZKJUQFI-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with an oxazole ring, and an ethyl ester group attached to the carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid with ethyl oxalyl chloride, followed by cyclization with an amine to form the oxazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans and oxazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The furan and oxazole rings provide a rigid framework that can interact with various biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(furan-2-yl)-1,3-oxazole-4-carboxylate
  • Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate
  • Ethyl 5-(furan-2-yl)-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the furan and oxazole rings provides a versatile scaffold for the development of new compounds with tailored properties .

Properties

IUPAC Name

ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-13-10(12)8-9(15-6-11-8)7-4-3-5-14-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUNYNLZKJUQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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